molecular formula C21H23N3O3S B5960889 N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide

N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide

Cat. No.: B5960889
M. Wt: 397.5 g/mol
InChI Key: KNHNCACKEKEJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the benzyl and ethyl groups. The final step involves the addition of the pyridazinyl moiety.

    Preparation of Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced via alkylation reactions using benzyl chloride and ethyl iodide, respectively.

    Addition of Pyridazinyl Moiety: The pyridazinyl group can be introduced through a condensation reaction with a suitable pyridazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfonic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Research: The compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It can be used in the synthesis of more complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
  • N-ethyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide

Uniqueness

N-benzyl-N-ethyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the pyridazinyl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-24(15-18-7-5-4-6-8-18)28(26,27)20-11-9-17(10-12-20)14-19-13-16(2)22-23-21(19)25/h4-13H,3,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHNCACKEKEJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.